molecular formula C11H8Cl2N4O B10975479 1-(3,4-Dichlorophenyl)-3-pyrazin-2-ylurea

1-(3,4-Dichlorophenyl)-3-pyrazin-2-ylurea

Cat. No.: B10975479
M. Wt: 283.11 g/mol
InChI Key: GDOMBOGFQWDQPJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-pyrazin-2-ylurea is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a dichlorophenyl group and a pyrazinylurea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-pyrazin-2-ylurea typically involves the reaction of 3,4-dichloroaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

3,4-Dichloroaniline+Pyrazine-2-carbonyl chlorideThis compound\text{3,4-Dichloroaniline} + \text{Pyrazine-2-carbonyl chloride} \rightarrow \text{this compound} 3,4-Dichloroaniline+Pyrazine-2-carbonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-pyrazin-2-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-3-pyrazin-2-ylurea is unique due to its specific combination of a dichlorophenyl group and a pyrazinylurea moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C11H8Cl2N4O/c12-8-2-1-7(5-9(8)13)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18)

InChI Key

GDOMBOGFQWDQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NC=CN=C2)Cl)Cl

Origin of Product

United States

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